Cas no 2094426-04-5 (1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one)

1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 2094426-04-5
- 1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
- AKOS033849846
- Z2285377544
- EN300-26604871
- 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one
-
- Inchi: 1S/C18H20N4O/c1-2-18(23)22-12-6-11-21(13-14-22)17-10-9-16(19-20-17)15-7-4-3-5-8-15/h2-5,7-10H,1,6,11-14H2
- InChI Key: SRSUQTXNVIMRFV-UHFFFAOYSA-N
- SMILES: O=C(C=C)N1CCN(C2=CC=C(C3C=CC=CC=3)N=N2)CCC1
Computed Properties
- Exact Mass: 308.16371127g/mol
- Monoisotopic Mass: 308.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 408
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 49.3Ų
1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26604871-1.0g |
1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one |
2094426-04-5 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26604871-1g |
1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one |
2094426-04-5 | 90% | 1g |
$0.0 | 2023-09-13 |
1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one Related Literature
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Additional information on 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one
Comprehensive Overview of 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one (CAS No. 2094426-04-5)
1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one (CAS No. 2094426-04-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structure combining a pyridazine ring, a diazepane moiety, and an enone functional group, making it a versatile candidate for drug discovery and medicinal chemistry applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural similarity to known bioactive molecules.
The compound's chemical properties include a molecular weight of approximately 335.4 g/mol and a moderate lipophilicity, which influences its pharmacokinetic profile. Its solubility in organic solvents like DMSO and methanol makes it suitable for laboratory studies, while its stability under controlled conditions ensures reliable experimental results. The presence of the enone group suggests potential reactivity in Michael addition reactions, a feature exploited in targeted drug design.
In recent years, 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one has been explored for its potential in treating neurodegenerative diseases and inflammatory disorders, aligning with current trends in precision medicine. Its ability to cross the blood-brain barrier (BBB) has sparked interest in CNS-targeted therapies, particularly for conditions like Alzheimer's and Parkinson's diseases. These applications are frequently searched in AI-driven drug discovery platforms, reflecting the compound's relevance in cutting-edge research.
The synthetic route for this compound typically involves multi-step organic reactions, including Buchwald-Hartwig amination and Knoevenagel condensation, which are well-documented in recent patent literature. Process optimization studies focus on improving yield and purity, crucial for scaling up production. Analytical characterization via HPLC, NMR, and mass spectrometry confirms the compound's identity and quality, meeting the stringent requirements of pharmaceutical development.
Market analysts note growing demand for 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one in the contract research organization (CRO) sector, where it serves as a building block for novel drug candidates. The compound's patent status and commercial availability are frequently queried in chemical databases, indicating strong industry interest. Suppliers often highlight its application in high-throughput screening (HTS) and fragment-based drug design, addressing the needs of modern drug discovery pipelines.
From a toxicological perspective, preliminary studies suggest favorable safety profiles at research concentrations, though comprehensive data remains limited. Researchers emphasize the need for further ADMET studies (absorption, distribution, metabolism, excretion, and toxicity) to fully evaluate its therapeutic potential. These considerations align with trending topics in predictive toxicology and computational chemistry, areas where AI tools are increasingly applied to accelerate development timelines.
The compound's structure-activity relationship (SAR) has been investigated through molecular docking studies, revealing interactions with various biological targets. These computational approaches, combined with experimental validation, contribute to the growing body of knowledge about 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one's mechanism of action. Such interdisciplinary research exemplifies the convergence of cheminformatics and medicinal chemistry, two fields experiencing rapid growth due to advances in artificial intelligence.
Storage and handling recommendations for CAS 2094426-04-5 typically suggest protection from light and moisture, with optimal stability observed at -20°C. These practical considerations are frequently addressed in research forums and chemical vendor FAQs, reflecting common user inquiries. Proper material safety data documentation accompanies commercial samples, ensuring compliance with laboratory safety standards worldwide.
Future research directions for 1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one may explore its utility in combination therapies or as a chemical probe for biological pathway elucidation. The compound's modular structure allows for systematic derivatization, enabling structure-optimization campaigns common in lead compound development. These aspects position it as a valuable tool in the ongoing search for innovative therapeutic agents addressing unmet medical needs.
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